molecular formula C6H6O2 B077110 Propargyl acrylate CAS No. 10477-47-1

Propargyl acrylate

Cat. No. B077110
CAS RN: 10477-47-1
M. Wt: 110.11 g/mol
InChI Key: WPBNLDNIZUGLJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of propargyl acrylate-based polymers can involve various strategies, including the grafting of guar gum and in situ adjunct allocation of 3-acrylamido propanoic acid during solution polymerization, utilizing crosslinkers and initiators for enhanced recyclability and thermomechanical properties (Singha et al., 2017). Another method includes Cu-catalyzed borylation of propargylic alcohols under mild conditions, showcasing the broad substrate scope and high yield of desired products (Mao et al., 2017).

Molecular Structure Analysis

The molecular structure of propargyl acrylate and its derivatives enables a variety of chemical reactions. The alkyne functionality allows for reactions such as Cu-catalyzed azide-alkyne cycloaddition, offering a pathway to functionalize materials with clickable groups for further chemical modifications (Xu et al., 2012).

Chemical Reactions and Properties

Propargyl acrylate participates in several chemical reactions, including the transformation into trans-α,β-unsaturated N-tosylamides through CuI catalyzed reactions with sulfonyl azides, demonstrating versatility in synthesizing various organic compounds (Kumar et al., 2014). The compound's ability to undergo borylation with propargylic substrates highlights its potential in organic synthesis, producing derivatives with diverse functionalities (Zhao et al., 2014).

Physical Properties Analysis

The physical properties of propargyl acrylate derivatives are tailored through synthesis and polymerization methods, leading to materials with specific characteristics. For example, propargyl-functional aliphatic polycarbonates obtained from CO2 and glycidyl propargyl ether exhibit moderate polydispersities and molecular weights, with functionalities enabling further chemical modifications (Hilf & Frey, 2013).

Scientific Research Applications

1. Preparation of Lipid Nanoparticles for siRNA Delivery

  • Summary of Application : Propargyl acrylate is used in the preparation of lipid nanoparticles for use in siRNA (small interfering RNA) delivery . siRNA is a type of RNA molecule that can regulate gene expression, and its delivery into cells is a crucial step in RNA interference therapies.

2. Synthesis of Linear Poly (N -isopropylacrylamide) (PNIPAM)

  • Summary of Application : Propargyl acrylate is used in the synthesis of linear poly (N -isopropylacrylamide) (PNIPAM) . PNIPAM is a temperature-sensitive polymer that has applications in drug delivery and tissue engineering.

3. Synthesis of Propargyl Derivatives

  • Summary of Application : Propargyl acrylate is used in the synthesis of propargyl derivatives, which serve as synthetic intermediates and building blocks . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

4. Catalytic Propargylic Substitution Reaction

  • Summary of Application : Propargyl acrylate is used in the catalytic propargylic substitution reaction . This reaction is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

5. Polymerization of Various Polymers

  • Summary of Application : Propargyl acrylate is used as a co-monomer with a variety of vinyl and acrylic monomers in the polymerization of various polymers . This allows for the creation of polymers with unique properties, expanding the range of materials that can be produced.

6. Synthesis of Alcohols

  • Summary of Application : Propargyl acrylate is used in the synthesis of alcohols . Extensive computational studies have made it possible to predict stereoselectivities for the synthesis of alcohols using axially chiral bipyridine N, N ’-dioxides as catalysts .

Safety And Hazards

Propargyl acrylate is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Propargyl acrylate has potential applications in the field of biosensing. For example, it can be used in the development of hydrogel layers with holographic structures, which are promising candidates for the next generation of in vitro diagnostic tests .

properties

IUPAC Name

prop-2-ynyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c1-3-5-8-6(7)4-2/h1,4H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBNLDNIZUGLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30622-19-6
Record name 2-Propenoic acid, 2-propyn-1-yl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30622-19-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3065087
Record name 2-Propenoic acid, 2-propynyl ester
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propargyl acrylate

CAS RN

10477-47-1
Record name Propargyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propargyl acrylate
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Record name 2-Propenoic acid, 2-propyn-1-yl ester
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Record name 2-Propenoic acid, 2-propynyl ester
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Record name 2-propynyl acrylate
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Record name PROPARGYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
663
Citations
SH Baek, HS Byun - The Journal of Chemical Thermodynamics, 2016 - Elsevier
… of carbon dioxide and propargyl acrylate or carbon dioxide and … + propargyl acrylate) and (carbon dioxide + propargyl acrylate) … for the (carbon dioxide + propargyl acrylate) and (carbon …
Number of citations: 10 www.sciencedirect.com
X Pan, MW Ishaq, MW Ali, J Yang, L Li, Y Chen - Polymer, 2021 - Elsevier
We report the preparation and conformational property in solution of a library of comb-like poly(propargyl acrylate)-graft-poly(2-ethyl-2-oxazoline) (PPA Nb -g-PEtOx 47 -σ g ) samples …
Number of citations: 3 www.sciencedirect.com
H Baraki, S Habaue, Y Okamoto - Polymer journal, 2001 - nature.com
The design and stereospecific synthesis of polymers possessing a variety of functional groups are attractive and important for developing novel functional materials. The stereospecific …
Number of citations: 1 www.nature.com
P Zezza, MI Lucío, I Naydenova, MJ Bañuls… - Gels, 2023 - mdpi.com
… The recording process of volume phase transmission gratings within Acrylamide/Propargyl Acrylate hydrogel layers reported in this work was successfully performed, and the obtained …
Number of citations: 8 www.mdpi.com
D Döhler, P Michael, WH Binder - Macromolecules, 2012 - ACS Publications
… due to the in situ formation of triazole rings, investigating their influence with respect to density when present in various amounts within a random copolymer of propargyl acrylate (PA) …
Number of citations: 79 pubs.acs.org
O Klep, HW Jones, V Reukov, SH Foulger - Langmuir, 2020 - ACS Publications
… of a temperature-stimulated propargyl acrylate–poloxamer … emulsion polymerization of propargyl acrylate followed by a … free drug and unmodified propargyl acrylate nanoparticles. It is …
Number of citations: 6 pubs.acs.org
Z Li, H Mutlu, P Theato, S Bräse - European Polymer Journal, 2021 - Elsevier
… Upon comparison with results on post-polymerization modification of the corresponding C2 polymer, poly(propargyl acrylate), no obvious influence on the reactivity towards the post-…
Number of citations: 3 www.sciencedirect.com
J Vandenbergh, T Junkers - Polymer Chemistry, 2012 - pubs.rsc.org
… Therefore, isobornyl acrylate A from the above model study was replaced by propargyl acrylate B, PEG-acrylate C (M n ≈ 480 g mol −1 ) or pentaerythritol tetraacrylate D, resulting in …
Number of citations: 45 pubs.rsc.org
O Klep - 2018 - search.proquest.com
… Proposed is a device build around propargyl acrylate … overlap was attached to the propargyl acrylate core. The donor dye was … The ability of propargyl acrylate–poloxamer complex to …
Number of citations: 3 search.proquest.com
K Takada, T Ito, K Kitano, S Tsuchida, Y Takagi… - …, 2015 - ACS Publications
… The GTPs of the allyl acrylate and propargyl acrylate proceeded without gelation and that of the triisopropylsilyl acrylate without cleavage of the silyl ester linkage, correspondingly …
Number of citations: 42 pubs.acs.org

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